molecular formula C23H39ClN2O4 B12732376 2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride CAS No. 112923-11-2

2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride

Cat. No.: B12732376
CAS No.: 112923-11-2
M. Wt: 443.0 g/mol
InChI Key: CBCKKGWYBXRQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride is a chemical compound with the molecular formula C23H39ClN2O4. It is known for its unique structure, which includes a morpholine ring, a decyloxyphenyl group, and a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride typically involves the reaction of 2-(4-morpholinyl)ethanol with 4-(decyloxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholinoethyl (4-(octyloxy)phenyl)carbamate
  • 2-Morpholinoethyl (4-(hexyloxy)phenyl)carbamate
  • 2-Morpholinoethyl (4-(butyloxy)phenyl)carbamate

Uniqueness

2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride is unique due to its specific structural features, such as the decyloxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

112923-11-2

Molecular Formula

C23H39ClN2O4

Molecular Weight

443.0 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(4-decoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C23H38N2O4.ClH/c1-2-3-4-5-6-7-8-9-17-28-22-12-10-21(11-13-22)24-23(26)29-20-16-25-14-18-27-19-15-25;/h10-13H,2-9,14-20H2,1H3,(H,24,26);1H

InChI Key

CBCKKGWYBXRQHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.